
(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
科学的研究の応用
Antimicrobial Applications
(E)-N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its derivatives have been studied extensively for their antimicrobial properties. The synthesis of various pyrimidino derivatives, including those with indole and benzene nuclei, has shown significant antimicrobial activity. This activity is attributed to the synergistic effect of these nuclei when combined in a single molecule. The structures of these compounds were confirmed by spectroscopic data, and they exhibited comparable to excellent results against test microbes, indicating their potential as potent antimicrobial candidates (Chauhan, Siddiqi, & Dwivedi, 2017).
Additionally, studies on polycyclic chalcone-containing polyacrylamides have revealed promising antibacterial and antifungal activities, suggesting the potential of these compounds in antimicrobial applications. Among various polymers, certain polyacrylamides exhibited better antifungal and antibacterial activities, highlighting their potential as antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Anticancer and Cytotoxic Activities
The compound and its derivatives have also been explored for their anticancer and cytotoxic activities. A series of 2-anilinonicotinyl-linked acrylamide conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Some compounds in this series showed promising cytotoxicity, specifically against the A549 human lung adenocarcinoma epithelial cell line. These compounds induced cell-cycle effects in the G2/M phase, leading to apoptotic cell death. Molecular docking studies further supported their potential as anticancer agents (Kamal et al., 2014).
In another study, novel pyrimidiopyrazole derivatives were synthesized and demonstrated outstanding in vitro antitumor activity against the HepG2 cell line. Molecular docking and density functional theory (DFT) studies were utilized to examine the interaction of these compounds with biological targets, providing insight into their potential as antitumor agents (Fahim, Elshikh, & Darwish, 2019).
Binding and Interaction Studies
The interaction of certain derivatives with biological molecules, such as bovine serum albumin (BSA), has been studied to understand their binding properties and potential therapeutic applications. Spectral studies have been conducted to investigate the interactions, and thermodynamic parameters were calculated to understand the binding nature. The binding constants and the number of binding sites were determined, providing valuable insights into the potential applications of these compounds in biomedical research (Meng et al., 2012).
特性
IUPAC Name |
(E)-N-(6-indol-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-30-19-12-16(13-20(31-2)24(19)32-3)8-9-23(29)27-21-14-22(26-15-25-21)28-11-10-17-6-4-5-7-18(17)28/h4-15H,1-3H3,(H,25,26,27,29)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBKQUSLJVVKU-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

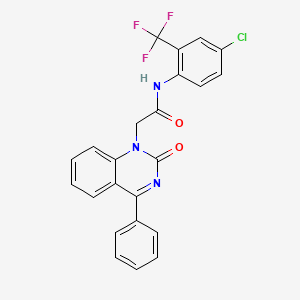
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)
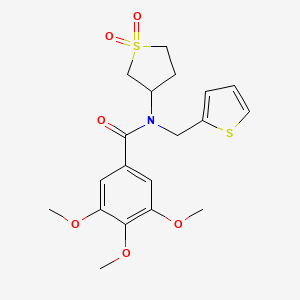
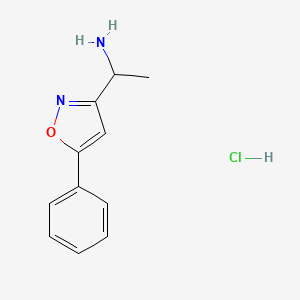
![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)
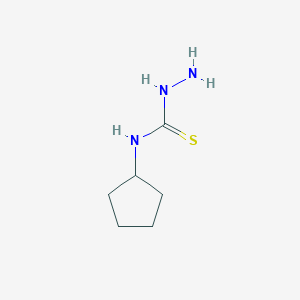
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2375898.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2375899.png)
![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)
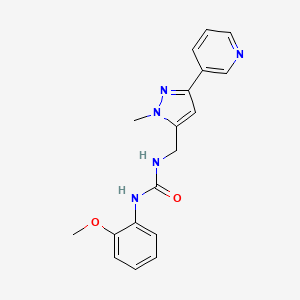
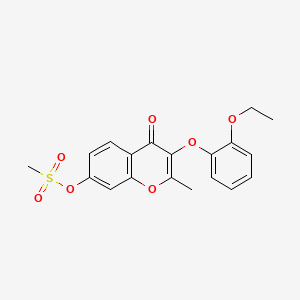
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)